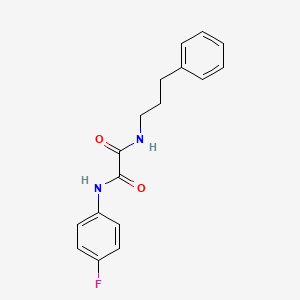

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-(4-Fluorophenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring at the N1 position and a 3-phenylpropyl chain at the N2 position. Oxalamides are known for their roles as enzyme inhibitors (e.g., soluble epoxide hydrolase ), HIV entry inhibitors , and umami flavor enhancers .

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-14-8-10-15(11-9-14)20-17(22)16(21)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGFJZXUCYBJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 4-fluoroaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The general reaction scheme is as follows:

Step 1: Reaction of 4-fluoroaniline with oxalyl chloride to form 4-fluorophenyl isocyanate.

Step 2: Reaction of 4-fluorophenyl isocyanate with 3-phenylpropylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide into amines or other reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

N1-Substituent Variations

- N1-(2-Fluorophenyl) Analogs : Compound 18 (N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) exhibits a fluorine atom at the ortho position, which may sterically hinder interactions compared to the para-fluorine in the target compound. This positional difference could alter electronic effects and binding affinities in biological systems .

N2-Substituent Variations

- Phenethyl vs. 3-Phenylpropyl Chains : The target compound’s N2-(3-phenylpropyl) group offers increased chain length and flexibility compared to phenethyl chains (e.g., compounds 16–18 ). This may enhance hydrophobic interactions in enzyme-binding pockets.

- Adamantyl-Containing Analogs : Compounds like N1-(adamant-2-yl)-N2-(3-phenylpropyloxy)oxalamide replace the aromatic N1 group with a rigid adamantane moiety, significantly altering lipophilicity and steric bulk.

Enzyme Inhibition

- Soluble Epoxide Hydrolase (sEH) Inhibitors : Adamantyl-containing oxalamides (e.g., compound 12 ) show potent sEH inhibition, suggesting that bulky N1 substituents enhance target engagement. The target compound’s 4-fluorophenyl group may offer a balance between size and electronegativity for similar applications.

- HIV Entry Inhibition : Analogs with thiazole and chlorophenyl groups (e.g., compounds 13–15 ) demonstrate antiviral activity, though the target compound’s lack of heterocycles may limit this specific application.

Flavor Enhancement

- Umami Agonists: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a flavor compound with regulatory approval, highlighting oxalamides’ safety (NOEL = 100 mg/kg/day) . The target compound’s fluorophenyl and phenylpropyl groups may similarly resist metabolic degradation, though flavor potency requires direct testing.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides generally undergo hydrolysis and oxidative metabolism (e.g., S336 ). The 4-fluorophenyl group in the target compound may slow oxidation compared to non-halogenated analogs.

- Toxicity: Regulatory-approved oxalamides like S336 show low toxicity (NOEL ≥ 8 mg/kg/day) , suggesting a favorable safety profile for the target compound if metabolic pathways are analogous.

Biological Activity

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C19H20FN2O2

- Molecular Weight: 336.38 g/mol

The compound features a fluorophenyl group and a phenylpropyl moiety attached to an oxalamide core, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

- Anticonvulsant Activity: A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits anticonvulsant properties in animal models, suggesting potential applications for epilepsy treatment.

- Anti-inflammatory Effects: Preliminary studies indicate that the compound may inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory and analgesic effects.

- Interaction with Biological Targets: Initial findings suggest that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction could lead to therapeutic effects across various conditions.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may bind to specific receptors or enzymes, altering their function.

- It may influence cellular signaling pathways involved in inflammation and neuronal excitability.

Anticonvulsant Properties

A notable study published in 2020 investigated the anticonvulsant effects of this compound using various animal models. The results indicated a significant reduction in seizure activity compared to control groups, highlighting its potential as a therapeutic agent for epilepsy.

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The inhibition of COX activity suggests a pathway through which this compound could exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Molecular Weight (g/mol) |

|---|---|---|

| This compound | Anticonvulsant, anti-inflammatory | 336.38 |

| N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide | Anticonvulsant | 376.4 |

| N1-(4-fluorobenzyl)oxalamide | Moderate anti-inflammatory | 196.18 |

This table illustrates how this compound compares with similar compounds regarding biological activity and molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.